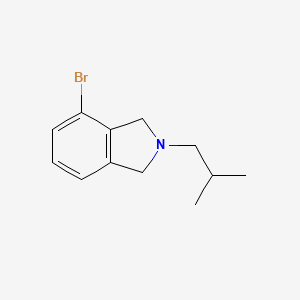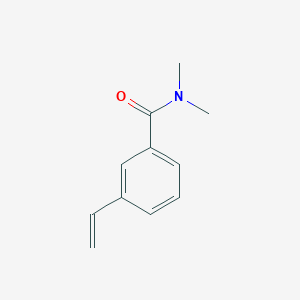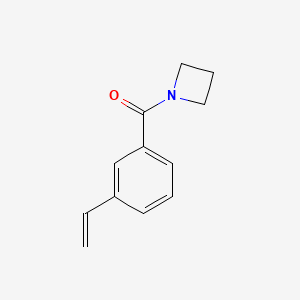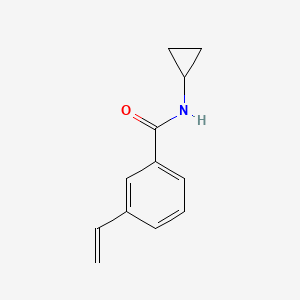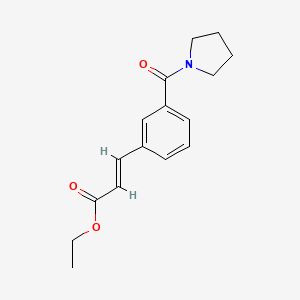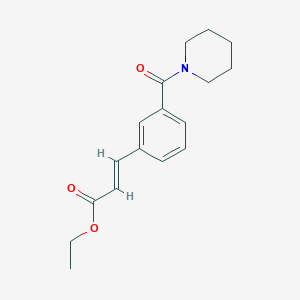
N-isopropyl-3-vinylbenzamide
Vue d'ensemble
Description
N-isopropyl-3-vinylbenzamide is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-3-vinylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-3-vinylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermoresponsive Polymer Applications : N-isopropyl-3-vinylbenzamide derivatives, particularly poly(N-vinylcaprolactam) (PNVCL), have applications in cosmetics, pipelines, and biomedicine. Their potential for future growth in nanotechnology and environmental applications is notable due to their thermoresponsive properties (Cortez-Lemus & Licea-Claveríe, 2016).
Photolysis in Organic Synthesis : The photolysis of N-alkyl-o-sulfobenzimides, which are related to N-isopropyl-3-vinylbenzamide, in specific solvents can lead to the production of N-alkyl-o-phenylbenzamides. This process has implications in organic synthesis (Kamigata et al., 1979).
Polymerization Studies : Studies have shown that p-vinylbenzamide polymerizes in basic media to form polymers with both proton transfer and vinyl type polymerization characteristics. This has implications for the development of new materials (Asahara, 1969).
Biomedical Applications : PNVCL-based stimuli-responsive gels have shown potential for biomedical applications, especially in drug delivery. They are noted for their lower toxicity compared to similar materials like poly(N-isopropyl acrylamide) (PNIPAM) (Rao et al., 2016).
Conformational Studies : Research on analogues of N,N-diiso-propylbenzamide, a compound similar to N-isopropyl-3-vinylbenzamide, has provided insights into conformational equilibria and torsional barriers. This has implications for understanding the molecular behavior of such compounds (Berg & Pettersson, 1985).
Synthetic Chemistry Applications : Efficient methods have been developed for the synthesis of functionalized vinyl arenes, which are crucial in the synthesis of natural products and pharmaceuticals. This includes applications in creating complex molecular structures like 2H-2-benzazepine-1,3-diones (Lebrun et al., 2011).
Biological Applications : Compounds like pNIPAM, which are related to N-isopropyl-3-vinylbenzamide, have been used for nondestructive release of biological cells, aiding in various bioengineering applications such as tissue transplantation and studying bioadhesion (Cooperstein & Canavan, 2010).
Propriétés
IUPAC Name |
3-ethenyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h4-9H,1H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUZPDFUJUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-vinylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







